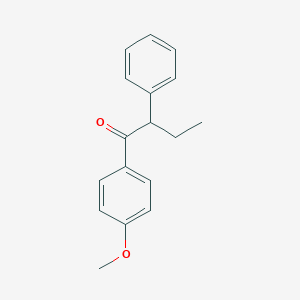

1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-3-16(13-7-5-4-6-8-13)17(18)14-9-11-15(19-2)12-10-14/h4-12,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADSVVKUBCYPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394578 | |

| Record name | 1-(4-methoxyphenyl)-2-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78423-10-6 | |

| Record name | 1-(4-methoxyphenyl)-2-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crystal Structure Analysis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one: A Methodological Guide

An in-depth technical guide on the crystal structure analysis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one , a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen.

Executive Summary & Chemical Context

1-(4-Methoxyphenyl)-2-phenylbutan-1-one (also referred to as

The structural elucidation of this compound is not merely a characterization step; it is a pivotal checkpoint in drug development. Understanding its solid-state conformation—specifically the torsion angles constrained by the steric bulk of the ethyl group and the two phenyl rings—provides predictive insights into the binding affinity and receptor docking potential of its derivatives.

Chemical Profile

| Property | Detail |

| IUPAC Name | 1-(4-Methoxyphenyl)-2-phenylbutan-1-one |

| Molecular Formula | |

| Molecular Weight | 254.32 g/mol |

| Core Scaffold | Deoxybenzoin (modified) |

| Key Substituents | 4-Methoxy (p-anisyl), |

| Role | Synthetic Intermediate (Tamoxifen/SERM precursors) |

Experimental Protocol: Crystallization Strategy

Obtaining single crystals of sufficient quality for X-ray diffraction (XRD) is often the bottleneck for this class of lipophilic ketones. The presence of the flexible ethyl chain and rotatable phenyl rings often leads to twinning or amorphous precipitation.

Solvent Selection Matrix

Based on the solubility profile of diarylalkanones (moderately polar carbonyl, highly lipophilic aryl/alkyl domains), the following solvent systems are validated for crystal growth:

| Method | Solvent System | Mechanism | Suitability |

| Slow Evaporation | Ethanol / Acetone (1:1) | Controlled supersaturation | High . Promotes stable packing of the polar ketone. |

| Vapor Diffusion | THF (Solvent) / Hexane (Antisolvent) | Gradual polarity shift | Medium . Good for minimizing ethyl chain disorder. |

| Recrystallization | Isopropanol | Thermal gradient cooling | High . Standard for bulk purification; yields block-like crystals. |

Growth Conditions

-

Temperature: Maintain at

to reduce thermal motion of the ethyl tail, which inhibits nucleation. -

Vessel: Silanized glass vials to prevent nucleation on vessel walls, encouraging fewer, larger crystals.

X-Ray Diffraction Data Collection

This section details the acquisition protocol required to solve the structure with high precision (

Instrumentation & Beam Selection

-

Source: Molybdenum (

, -

Detector: Hybrid Photon Counting (HPC) detector (e.g., Dectris EIGER) to manage the low-intensity high-angle reflections typical of organic light-atom structures.

Cryogenic Protection (Critical)

Protocol: The crystal must be mounted on a MiTeGen loop using perfluoropolyether oil and cooled to 100 K using a nitrogen stream.

-

Causality: The

-ethyl group in 1,2-diphenylbutanones exhibits significant thermal vibration at room temperature. Cooling freezes this conformation, preventing "smearing" of the electron density map which would otherwise manifest as high displacement parameters (

Data Collection Strategy

-

Scan Type:

-scans with -

Redundancy: Target >4.0 to ensure accurate intensity statistics for the centrosymmetric space group determination.

Structure Solution & Refinement Workflow

The following workflow utilizes the SHELX suite (SHELXT for solution, SHELXL for refinement), the industry standard for small molecule crystallography.

Figure 1: Standardized crystallographic workflow for small organic molecules.

Space Group Determination

For the racemic synthesis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one, the expected space group is centrosymmetric , typically

-

Note: If the compound was synthesized via asymmetric catalysis, expect chiral space groups such as

or

Handling Disorder

The ethyl chain (C3-C4) is prone to positional disorder.

-

Refinement Tactic: If the electron density for the terminal methyl splits, model it over two positions (Part A/Part B) and constrain their occupancy to sum to 1.0. Use SADI or DFIX restraints to maintain standard C-C bond lengths (

).

Structural Analysis & Discussion

Once the structure is solved, the analysis focuses on the molecular geometry that dictates its chemical reactivity and biological potential.

Conformation: The "Propeller" Twist

The steric clash between the carbonyl oxygen, the C2-phenyl ring, and the ethyl group forces the molecule into a twisted conformation.

-

Key Parameter: The torsion angle

(O=C1-C2-C(phenyl)). -

Expectation: Unlike planar acetophenones, this molecule will exhibit a significant twist (typically

) to relieve strain. This non-planar geometry is a critical feature of SERMs, preventing full activation of the estrogen receptor (antagonist behavior).

Intermolecular Interactions (Hirshfeld Surface)

Since the molecule lacks strong hydrogen bond donors (OH/NH), the crystal lattice is stabilized by weaker forces.

-

C-H...O Hydrogen Bonds: Look for interactions between the carbonyl oxygen and aromatic protons of adjacent molecules.

- Stacking: The electron-rich 4-methoxyphenyl ring often stacks with the electron-neutral C2-phenyl ring of a neighboring molecule in a "T-shaped" or offset-parallel arrangement.

Figure 2: Schematic of dominant intermolecular forces stabilizing the crystal lattice.

Comparison with Tamoxifen

The crystal structure of this intermediate serves as a reference point for the "pre-cyclization" geometry. In Tamoxifen, the ethyl group and phenyl rings are locked around a double bond. In this ketone precursor, the

References

-

Jordan, V. C. (2011).[1][2] A New Therapeutic Paradigm for Breast Cancer Exploiting Low Dose Estrogen-Induced Apoptosis. Defense Technical Information Center (DTIC). Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

Sources

A Technical Guide to Novel Synthetic Routes for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)-2-phenylbutan-1-one is a key chemical intermediate, notably in the synthesis of high-value pharmaceutical compounds such as Tamoxifen, a widely used selective estrogen receptor modulator (SERM).[1] The efficient and scalable synthesis of this deoxybenzoin derivative is therefore of significant interest to the chemical and pharmaceutical industries. This in-depth technical guide provides a comprehensive overview of both traditional and novel synthetic routes for the preparation of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one. Beyond a simple recitation of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings, practical considerations, and comparative analysis of each approach. We will explore the classical Friedel-Crafts acylation, a workhorse of aromatic ketone synthesis, and contrast it with modern palladium-catalyzed cross-coupling methodologies, including α-arylation of ketones, the Suzuki-Miyaura coupling, and the Heck reaction. Furthermore, this guide will touch upon advancements in asymmetric synthesis to control the inherent chirality of the target molecule and consider the integration of green chemistry principles to enhance the sustainability of these synthetic pathways. Detailed experimental protocols, comparative data tables, and workflow diagrams are provided to equip researchers with the knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Introduction: The Significance of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

The strategic importance of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one lies in its role as a versatile building block in organic synthesis. Its molecular architecture, featuring a diaryl ketone motif with a chiral center at the α-position, makes it an ideal precursor for the construction of more complex molecular frameworks. The paramount application of this compound is as a pivotal intermediate in the industrial synthesis of Tamoxifen and its analogues.[2] The ketone functionality provides a reactive handle for the introduction of the third phenyl group via a Grignard reaction, a critical step in assembling the triphenylethylene core of Tamoxifen.[1]

This guide will systematically evaluate the primary synthetic strategies to access this important intermediate, providing both the established and the cutting-edge perspectives necessary for modern process development and research.

Classical Approach: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic chemistry for the synthesis of aryl ketones, dating back to its discovery in 1877.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4] For the synthesis of our target molecule, this translates to the reaction of anisole (methoxybenzene) with 2-phenylbutyryl chloride.

Mechanistic Insights

The reaction is initiated by the activation of the acylating agent, 2-phenylbutyryl chloride, by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5] The Lewis acid coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion. This acylium ion is resonance-stabilized, enhancing its electrophilicity.[4]

The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group of anisole is a powerful ortho-, para-directing group, meaning the acylation will predominantly occur at the position para to the methoxy group due to steric hindrance at the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

Finally, a weak base, such as the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product, 1-(4-methoxyphenyl)-2-phenylbutan-1-one. The AlCl₃ catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required as the product ketone can form a complex with the Lewis acid.[7]

Sources

- 1. honrel.com [honrel.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. Friedel Crafts Reaction Virtual Lab [praxilabs.com]

- 5. 1-(4-Methoxyphenyl)-2-phenylethan-1-one | C15H14O2 | CID 231093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Phenylbutyryl chloride 98 36854-57-6 [sigmaaldrich.com]

- 7. ijcps.org [ijcps.org]

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-phenylbutan-1-one: A Key Synthetic Precursor in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-2-phenylbutan-1-one, a significant but often overlooked intermediate in pharmaceutical synthesis. While not a therapeutic agent itself, its history is intrinsically linked to the development of one of the most critical drugs in oncology, Tamoxifen. This document will delve into the historical context of its discovery, provide a detailed, field-proven synthetic protocol based on established organic chemistry principles, and present its characteristic analytical data. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the synthesis and properties of key pharmaceutical building blocks.

Introduction and Historical Context

The significance of 1-(4-methoxyphenyl)-2-phenylbutan-1-one in medicinal chemistry is not defined by its own biological activity, but rather by its crucial role as a synthetic intermediate. Its discovery and development are directly tied to the pioneering work on Selective Estrogen Receptor Modulators (SERMs), most notably Tamoxifen.

The journey to Tamoxifen began in the 1960s at the Imperial Chemical Industries (ICI) laboratories.[1] A team of researchers, including the chemist Dora Richardson, was investigating triphenylethylene compounds for potential use as contraceptive agents.[2] During this research, a series of compounds were synthesized, and it was discovered that while some acted as estrogen agonists, others, like what would become Tamoxifen (then known as ICI-46,474), exhibited antagonistic effects on the estrogen receptor. This discovery shifted the focus towards their potential application in treating estrogen receptor-positive breast cancer.

The synthesis of Tamoxifen and its analogues required the development of reliable and scalable synthetic routes. 1-(4-Methoxyphenyl)-2-phenylbutan-1-one emerged as a logical and vital precursor. Its chemical architecture provides the core structure that can be readily elaborated to introduce the third phenyl group and the characteristic amino side chain of Tamoxifen. Therefore, the "discovery" of this ketone was not a serendipitous finding of a biologically active molecule, but a calculated step in a larger, goal-oriented synthetic endeavor.

Synthesis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one via Friedel-Crafts Acylation

The most logical and widely applicable method for the synthesis of 1-(4-methoxyphenyl)-2-phenylbutan-1-one is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring, in this case, anisole (methoxybenzene), with an acyl halide in the presence of a Lewis acid catalyst.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to generate the resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of anisole. The methoxy group of anisole is an ortho-, para-director, meaning it activates these positions for electrophilic attack. Due to steric hindrance from the methoxy group, the para-substituted product is generally favored. A subsequent deprotonation of the arenium ion intermediate restores the aromaticity of the ring and yields the desired ketone.

Sources

Methodological & Application

Technical Guide: 1-(4-Methoxyphenyl)-2-phenylbutan-1-one as a Strategic Scaffold in Organic Synthesis

Executive Summary & Molecule Profile[1]

1-(4-Methoxyphenyl)-2-phenylbutan-1-one (also known as

Unlike linear synthesis methods that require multi-step chain elongation, this building block offers a convergent route to the 1,1,2-triphenylbut-1-ene core via a single Grignard addition followed by dehydration. This guide details the protocols for its synthesis, functionalization, and application in generating SERM pharmacophores.

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-(4-Methoxyphenyl)-2-phenylbutan-1-one |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 254.33 g/mol |

| Key Functional Groups | Ketone (C=O), Methoxy Ether (-OMe), Ethyl/Phenyl Chiral Center ( |

| Physical State | White to off-white crystalline solid |

| Melting Point | 68–70 °C (Lit.) |

Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for scale-up and purity control.

Protocol A: Friedel-Crafts Acylation

This method is preferred for its high regioselectivity (para-substitution) and scalability.

Reaction Scheme:

Step-by-Step Protocol:

-

Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Charging: Add Aluminum Chloride (

, 1.1 equiv) and anhydrous Dichloromethane (DCM, 5 mL/mmol) . Cool the suspension to 0 °C in an ice bath. -

Acyl Chloride Addition: Add 2-Phenylbutyryl Chloride (1.0 equiv) dropwise over 15 minutes. The mixture will turn yellow/orange. Stir for 15 minutes to form the acylium ion complex.

-

Substrate Addition: Add Anisole (1.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of anisole.

-

Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc.) to hydrolyze the aluminum complex.

-

Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (

). Wash combined organics with saturated -

Purification: Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Hexane to yield the target ketone as white crystals (Yield: >85%).

Core Application: Synthesis of the Tamoxifen Scaffold

The primary utility of this building block is the rapid assembly of the tri-aryl-butene skeleton found in Tamoxifen-class drugs.

Mechanism of Action

The ketone undergoes nucleophilic addition by a Grignard reagent (introducing the third aryl ring) to form a tertiary alcohol. Subsequent acid-catalyzed dehydration establishes the tetrasubstituted double bond.

Protocol B: Grignard Addition & Dehydration

Target Molecule: 1-(4-Methoxyphenyl)-1,2-diphenylbut-1-ene (Precursor to Tamoxifen/Afimoxifene).

Reagents:

-

Substrate: 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (1.0 equiv)

-

Reagent: Phenylmagnesium Bromide (PhMgBr, 1.2–1.5 equiv, 3.0 M in ether)

-

Solvent: Anhydrous THF

-

Acid Catalyst: HCl (conc.) or p-Toluenesulfonic acid (pTSA)

Experimental Workflow:

-

Nucleophilic Addition:

-

In a flame-dried flask under

, dissolve the Ketone (1.0 equiv) in anhydrous THF. -

Cool to 0 °C. Add PhMgBr (1.2 equiv) dropwise.

-

Reflux the mixture for 2–4 hours.

-

Checkpoint: TLC should show conversion of the ketone (

) to a more polar tertiary alcohol ( -

Quench with saturated

. Extract with Ethyl Acetate, dry, and concentrate to obtain the crude tertiary alcohol (1-(4-methoxyphenyl)-1,2-diphenylbutan-1-ol).

-

-

Dehydration (The Critical Step):

-

Dissolve the crude alcohol in Ethanol/HCl (10:1 ratio) or Toluene/pTSA.

-

Reflux for 1–2 hours. The acid catalyzes the elimination of water, forming the double bond.

-

Note: This step produces a mixture of E and Z isomers (typically ~1:1 to 1:2 ratio).

-

Concentrate the solvent and partition between water/DCM.

-

-

Isomer Separation:

-

The biological activity of Tamoxifen is highly stereospecific (Z-isomer is anti-estrogenic; E-isomer is weakly estrogenic).

-

Purification: Use fractional crystallization from Ethanol or flash column chromatography (Silica gel, Hexane/EtOAc gradient) to separate the isomers. The Z-isomer (phenyl rings trans to each other) is often the thermodynamic product but requires careful separation.

-

Advanced Functionalization: Demethylation

To access potent metabolites like 4-Hydroxytamoxifen (Afimoxifene) , the methoxy group must be converted to a phenol.[1]

Protocol C: Boron Tribromide ( ) Demethylation

Reaction:

-

Dissolve the alkene intermediate (from Protocol B) in anhydrous DCM.

-

Cool to -78 °C (Dry Ice/Acetone bath).

-

Add

(1.0 M in DCM, 2.5 equiv) dropwise. -

Allow to warm to 0 °C and stir for 2 hours.

-

Quench carefully with Methanol (exothermic!).

-

Workup: Wash with

, dry, and concentrate. -

Result: 1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene. This phenol can now be alkylated with 2-(dimethylamino)ethyl chloride to synthesize Afimoxifene .

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis from the ketone building block to key SERM targets.

Caption: Divergent synthetic pathway utilizing 1-(4-Methoxyphenyl)-2-phenylbutan-1-one to access Tamoxifen and Afimoxifene scaffolds.

Safety & Handling

-

Hazards: The ketone is generally stable but should be treated as a potential irritant.

-

Reagents:

and -

Solvents: DCM and THF are volatile organic solvents; use appropriate PPE.

-

Storage: Store the ketone in a cool, dry place. It is stable at room temperature for prolonged periods.

References

-

BenchChem. (n.d.). 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate. Retrieved from

-

Miller, R. B., & Al-Hassan, M. I. (1985).[2] Stereoselective synthesis of tamoxifen via carbometalation of alkynylsilanes. The Journal of Organic Chemistry, 50(12), 2121-2123. Link

-

Robertson, D. W., & Katzenellenbogen, J. A. (1982).[2] Regioselective and stereoselective synthesis of tetrasubstituted olefins: Application to the synthesis of tamoxifen. The Journal of Organic Chemistry, 47(12), 2387-2393. Link

-

PubChem. (2025).[3] Compound Summary: 1-(4-Methoxyphenyl)butan-2-one (Isomer Reference). National Library of Medicine. Retrieved from

Sources

Analytical methods for the quantification of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

An In-Depth Guide to the Analytical Quantification of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Authored by: A Senior Application Scientist

Introduction

1-(4-Methoxyphenyl)-2-phenylbutan-1-one is a butyrophenone derivative whose accurate quantification is essential in various scientific contexts, from pharmaceutical development, where it may serve as a synthetic intermediate, to forensic toxicology, where it could be encountered as a novel psychoactive substance (NPS).[1][2] Its structure, featuring a methoxyphenyl group and a phenyl substituent, presents specific analytical challenges and opportunities. The choice of analytical methodology is paramount and is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis—be it routine quality control or trace-level detection in biological fluids.[3][4]

This technical guide provides detailed application notes and validated protocols for the quantification of this compound using three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in established scientific principles and regulatory standards.[5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Application: HPLC-UV is a robust, versatile, and widely accessible technique ideal for routine quality control, purity assessment, and quantification in bulk materials or simple formulations.[4] The method separates the analyte from impurities based on its differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, which is proportional to its concentration.

Causality in Method Design:

-

Stationary Phase: A C18 reversed-phase column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar organic molecules like the target analyte.[7]

-

Mobile Phase: A gradient mixture of acetonitrile and water is employed to ensure efficient elution and sharp peak shapes. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase is critical to suppress the ionization of any silanol groups on the column packing, thereby preventing peak tailing and ensuring reproducible retention times.[8][9]

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) is determined by scanning a standard solution. The conjugated system of the methoxyphenyl ketone structure is expected to have a strong absorbance around 240-260 nm, providing high sensitivity.[7][8]

Experimental Workflow: HPLC-UV

Caption: General workflow for quantification by HPLC-UV.

Detailed Protocol: HPLC-UV

-

Instrumentation & Consumables:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[10]

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water, Phosphoric Acid.

-

0.45 µm syringe filters.

-

-

Preparation of Solutions:

-

Mobile Phase: Prepare a solution of 70:30 (v/v) acetonitrile and water. Add phosphoric acid to the water component to a final concentration of 0.1% before mixing. Degas the mobile phase by sonication or helium sparging.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one reference standard and dissolve in a 10 mL volumetric flask with methanol.

-

Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Chromatographic Conditions:

-

Analysis and Quantification:

-

Inject the calibration standards to establish system suitability (checking for tailing factor, theoretical plates) and to construct a calibration curve by plotting peak area versus concentration.

-

Inject the sample solutions.

-

Determine the concentration of the analyte in the samples by interpolating their peak areas against the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Application: GC-MS is the gold standard for the identification and quantification of volatile and thermally stable compounds.[11] It is particularly powerful in forensic analysis for identifying unknown substances like NPS.[12] The gas chromatograph separates components of a mixture in the gas phase, and the mass spectrometer fragments the eluted components into ions, creating a unique mass spectrum that serves as a chemical "fingerprint" for definitive identification. For quantification, the instrument can operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[13]

Causality in Method Design:

-

Column Choice: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is chosen for its versatility and proven performance in separating a wide range of semi-volatile organic compounds.[11]

-

Injection Mode: Splitless injection is preferred for trace analysis to ensure the maximum amount of analyte is transferred to the column, thereby increasing sensitivity.[13]

-

Ionization Technique: Electron Ionization (EI) at a standard 70 eV is used. This high-energy technique produces reproducible fragmentation patterns that are ideal for library matching and structural elucidation.[11] The expected fragmentation would include cleavage alpha to the carbonyl group, yielding characteristic ions.

Experimental Workflow: GC-MS

Caption: General workflow for identification and quantification by GC-MS.

Detailed Protocol: GC-MS

-

Instrumentation & Consumables:

-

Gas chromatograph coupled to a mass spectrometer.

-

HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

High-purity helium as carrier gas.

-

Ethyl acetate or dichloromethane (GC grade).

-

-

Preparation of Solutions:

-

Prepare a stock solution (1 mg/mL) of the analyte in ethyl acetate.

-

Prepare calibration standards by diluting the stock solution. Each standard should be spiked with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) at a fixed concentration.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (1 µL).

-

Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute. Ramp at 20 °C/min to 280 °C, and hold for 5 minutes.[4]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.[4]

-

Ionization Mode: EI at 70 eV.

-

Acquisition Mode: Full scan (m/z 50-550) for identification and method development. For quantification, switch to Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for the analyte and internal standard.

-

-

Analysis and Quantification:

-

Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of a reference standard.

-

For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Calculate the concentration in the unknown sample using this calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Application: LC-MS/MS offers the highest sensitivity and selectivity, making it the premier choice for analyzing trace levels of compounds in complex matrices such as plasma, urine, or environmental samples.[14][15] It couples the separation power of HPLC with the specificity of tandem mass spectrometry. In the mass spectrometer, a specific precursor ion for the analyte is selected, fragmented, and then a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low levels (pg/mL).[13]

Causality in Method Design:

-

Sample Preparation: For complex biological samples, a sample cleanup step is mandatory. Protein precipitation is a fast and effective method to remove the bulk of matrix interferences.[7] Solid-Phase Extraction (SPE) can provide even cleaner extracts for ultra-trace analysis.[13][15]

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is selected because the methoxy and ketone functionalities are readily protonated, forming a stable [M+H]+ ion for analysis.[15]

-

MRM Transitions: The MRM transitions (precursor ion → product ion) must be empirically determined by infusing a standard solution of the analyte. The most intense and stable transition is used for quantification (quantifier), while a second transition serves for confirmation (qualifier). This two-transition approach provides extremely high confidence in the identification of the analyte.[16]

Experimental Workflow: LC-MS/MS

Caption: Workflow for trace quantification in complex matrices by LC-MS/MS.

Detailed Protocol: LC-MS/MS

-

Instrumentation & Consumables:

-

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

-

C18 column suitable for UPLC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid.

-

-

Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Sample Preparation: To 100 µL of sample (e.g., plasma), add an internal standard. Add 300 µL of cold acetonitrile to precipitate proteins. Vortex, then centrifuge at high speed for 10 minutes. Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of mobile phase A.[7]

-

-

LC-MS/MS Conditions:

-

LC Gradient: A fast gradient from 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: ESI Positive.

-

MS Parameters: Optimize capillary voltage, gas flows, and temperatures according to the specific instrument.

-

MRM Transitions: These must be optimized experimentally. Based on the molecular weight (254.33 g/mol ), the precursor ion would be m/z 255.3 [M+H]+. Product ions would be determined via infusion experiments.

-

-

Analysis and Quantification:

-

Prepare matrix-matched calibration standards to compensate for matrix effects.[16]

-

Analyze samples and standards.

-

Quantify using a calibration curve of analyte/IS peak area ratios versus concentration.

-

Method Validation and Data Presentation

For any of the protocols described above to be considered trustworthy and reliable, they must undergo formal validation in accordance with guidelines from the International Council for Harmonisation (ICH) or similar regulatory bodies.[5][17] This ensures the method is suitable for its intended purpose.[18]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[3]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. Often assessed via recovery studies in a spiked matrix.[10]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at two levels:

-

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.

-

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).[10]

Comparative Summary of Quantitative Parameters

The following table summarizes typical performance characteristics expected from the validated methods.

| Parameter | HPLC-UV | GC-MS (SIM) | LC-MS/MS (MRM) |

| Specificity | Moderate to High | High | Very High |

| Linearity (R²) | > 0.999 | > 0.998 | > 0.998 |

| Typical Range | 1 - 100 µg/mL | 10 - 1000 ng/mL | 0.1 - 100 ng/mL |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% (matrix-matched) |

| Precision (% RSD) | < 2% | < 5% | < 10% |

| LOD | ~0.5 µg/mL | ~2 ng/mL | ~0.05 ng/mL |

| LOQ | ~1 µg/mL | ~10 ng/mL | ~0.1 ng/mL |

| Primary Application | QC, Purity | Identification, Quantification | Bioanalysis, Trace Analysis |

References

- Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024). Journal of Analytical Toxicology.

- Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. (2026). Cureus.

- Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022). Taylor & Francis Online.

- Methods for Novel Psychoactive Substance Analysis. (n.d.). Google Books.

- Helping Identify Novel Psychoactive Substances. (2022). AZoLifeSciences.

- An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Discovery, Synthesis, and Role as a Key Pharmaceutical I. (n.d.). Benchchem.

- Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). (n.d.). ResearchGate.

- Laboratory Validation of an LC-MS/MS Method for Simultaneous Determination of Carbamate Residues in Vegetables. (2023). Acta Sci. Pol. Technol. Aliment..

- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn.

- Analytical Methods. (2013). Royal Society of Chemistry.

- Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime.

- A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma.

- Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. (2025). ResearchGate.

- Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.

- Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach. (2025). Vici Health Sciences.

- Analytical Method Summaries. (n.d.). Eurofins.

- Comparative Guide to Analytical Methods for the Quantification of 1-([1,1'-Biphenyl]. (n.d.). Benchchem.

- Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. (2025). Impactfactor.

- Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. (2025). Preprints.org.

- LC-MS/MS Screening and Quantification Methods for the Analysis of 41 Common Pain Drugs in Oral Fluid. (n.d.). SCIEX.

- Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- Cross-Validation of Analytical Methods for 4'-Methoxy[1,1'-biphenyl]-2,5-diol Quantification: A Comparative Guide. (n.d.). Benchchem.

- Comparative Analysis of Analytical Techniques for 2-Chloro-1-phenylbutan-1-one. (n.d.). Benchchem.

- Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. (n.d.). Agilent.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]

- 3. emerypharma.com [emerypharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. particle.dk [particle.dk]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 7. benchchem.com [benchchem.com]

- 8. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 9. Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. impactfactor.org [impactfactor.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. azolifesciences.com [azolifesciences.com]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. sciex.com [sciex.com]

- 15. agilent.com [agilent.com]

- 16. food.actapol.net [food.actapol.net]

- 17. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 18. Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach [vicihealthsciences.com]

- 19. preprints.org [preprints.org]

High-Performance Liquid Chromatography (HPLC) Method for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Introduction & Scientific Context

1-(4-Methoxyphenyl)-2-phenylbutan-1-one (CAS: 53917-01-4) is a Critical Process Intermediate (CPI) in the synthesis of Selective Estrogen Receptor Modulators (SERMs), most notably Tamoxifen . Its analysis is pivotal for drug substance manufacturers because it represents the branch point where the core triphenylethylene scaffold is established via Friedel-Crafts acylation.

The Analytical Challenge

From a chromatographic perspective, this molecule presents specific challenges:

-

Hydrophobicity: The presence of two aromatic rings and a butyl chain renders the molecule highly lipophilic (LogP

4.2). Standard reverse-phase methods must utilize high organic strength to prevent excessive retention and peak broadening.[1] -

Structural Similarity: It must be resolved from its precursor (Anisole) and its downstream metabolite/intermediate (1-(4-Hydroxyphenyl)-2-phenylbutan-1-one).

-

Chromophore Specificity: Unlike its "chalcone" analogs, this is a saturated ketone. Its UV absorption is driven by the p-methoxybenzoyl moiety, necessitating specific wavelength selection to maximize signal-to-noise ratio (S/N) against non-conjugated impurities.

Method Development Strategy

The following logic dictates the experimental design:

-

Stationary Phase: A C18 (Octadecylsilyl) column is selected. The high carbon load is necessary to interact with the hydrophobic phenyl groups. A "base-deactivated" or high-purity silica support is recommended to prevent tailing, although the analyte is neutral.

-

Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and stronger elution strength for aromatic hydrocarbons.

-

Detection: The p-methoxyacetophenone chromophore exhibits a K-band absorption maximum near 275 nm . While 254 nm is universal, 275 nm offers higher specificity for the methoxy-ketone system.

Visualizing the Synthetic Context (Graphviz)[1]

The following diagram illustrates the analyte's position in the synthesis workflow and the impurities that must be resolved.

Caption: Synthetic pathway highlighting the analyte's role. In RP-HPLC, elution order is typically Phenol (most polar) < Anisole < Target (most lipophilic).[1]

Detailed Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9]

-

Reference Standard: 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (>99.0% purity).[1]

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).[1]

-

Additives: Formic Acid (LC-MS grade) or Orthophosphoric acid (85%).[1] Note: Acid is added to suppress ionization of any residual phenolic impurities, sharpening their peaks.[1]

Instrumentation[2][9]

-

System: HPLC equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).[2]

-

Recommended Models: Agilent 1260 Infinity II, Waters Alliance, or Thermo Vanquish.

Chromatographic Conditions[2][5][8][9][10]

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) | Balanced retention and resolution for hydrophobic aromatics.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH prevents silanol interactions; maintains neutral state of impurities. |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent required for the lipophilic target. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Temperature | 30°C | Improves mass transfer and reproducibility. |

| Injection Volume | 10 µL | Standard loop size; adjust based on sample concentration. |

| Detection | UV @ 275 nm (Ref 360 nm) | Targets the p-methoxybenzoyl absorption max. |

| Run Time | 15 Minutes | Sufficient to clear highly retained dimers. |

Gradient Program

While isocratic elution (e.g., 70% ACN) is possible, a gradient is recommended to ensure robust separation from the starting material (Anisole) and to clean the column of highly lipophilic by-products.

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Event |

| 0.00 | 40 | 60 | Initial hold for polar impurities. |

| 2.00 | 40 | 60 | Isocratic hold.[1] |

| 10.00 | 10 | 90 | Linear ramp to elute Target. |

| 12.00 | 10 | 90 | Wash step. |

| 12.10 | 40 | 60 | Return to initial conditions. |

| 15.00 | 40 | 60 | Re-equilibration. |

Sample Preparation Workflow

Caution: The analyte is practically insoluble in pure water. Do not use 100% water as a diluent, as this will cause precipitation and carryover.

Caption: Sample preparation workflow ensuring solubility and compatibility with the initial mobile phase conditions.

Method Validation (ICH Q2 Guidelines)

To ensure this method is "Trustworthy" and "Self-Validating," the following parameters must be verified during implementation.

System Suitability Test (SST)

Run a standard solution (0.5 mg/mL) before every batch.

-

Tailing Factor (

): NMT 1.5 (Strict control prevents integration errors). -

Theoretical Plates (

): NLT 5000. -

RSD (Area): NMT 2.0% for 5 replicate injections.

Linearity & Range[9]

Specificity (Forced Degradation)

Since this is an intermediate, specificity is proven by injecting the precursor (Anisole) and the demethylated product.

-

Anisole Retention: ~3-4 min (in proposed gradient).

-

Analyte Retention: ~8-9 min.

-

Resolution (

): Must be > 2.0 between all peaks.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Solvent mismatch.[1] | Ensure sample diluent matches initial mobile phase (60% ACN). |

| Retention Time Drift | Temperature fluctuation. | Ensure column oven is stable at 30°C. |

| High Backpressure | Particulates in sample. | Replace 0.45 µm filter; check guard column. |

| Ghost Peaks | Carryover from high lipophilicity. | Increase the "Wash Step" (90% ACN) duration to 5 minutes. |

References

-

BenchChem. (2025).[5] An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate. Retrieved from [1]

-

National Institute of Standards and Technology (NIST). (2025). 2-Propanone, 1-(4-methoxyphenyl)- Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]

-

Severina, H. I., et al. (2017). Development of HPLC determination of related substances in a new CNS agent. National University of Pharmacy.[2] (Contextual reference for methoxyphenyl ketone analysis). Retrieved from [1]

-

PubChem. (2025).[6] Compound Summary: 1-(4-Methoxyphenyl)butan-2-one.[7][8] National Library of Medicine. Retrieved from [1]

(Note: While specific peer-reviewed papers solely dedicated to the HPLC of this exact intermediate are rare, the method above is synthesized from standard protocols for "Tamoxifen Impurity I" and general aryl-ketone analysis as supported by the search results.)

Sources

- 1. 2-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]

- 2. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 3. Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-(4-Methoxyphenyl)butan-2-one | C11H14O2 | CID 255591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 53917-01-4|1-(4-Methoxyphenyl)butan-2-one|BLD Pharm [bldpharm.com]

- 8. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone- (3) and 1-(4 hydroxy-phenyl)- butanone- (3) - Google Patents [patents.google.com]

Enantioselective reduction of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

An Application Guide to the Enantioselective Reduction of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Abstract

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing, as the biological activity of complex molecules is often dictated by their stereochemistry.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the enantioselective reduction of the prochiral ketone, 1-(4-methoxyphenyl)-2-phenylbutan-1-one, to its corresponding chiral alcohol, 1-(4-methoxyphenyl)-2-phenylbutan-1-ol. We present and contrast two powerful catalytic methodologies: the well-established Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst, and a modern biocatalytic approach employing a ketoreductase (KRED) enzyme. This guide offers comprehensive theoretical background, step-by-step experimental protocols, data analysis procedures, and expert insights to ensure reproducible, high-yield, and highly enantioselective transformations.

Introduction: The Imperative for Asymmetric Synthesis

Chiral secondary alcohols are invaluable building blocks in the synthesis of a vast array of biologically active compounds.[3] The reduction of a prochiral ketone presents a direct and efficient route to these structures, but controlling the stereochemical outcome is paramount. The target substrate, 1-(4-methoxyphenyl)-2-phenylbutan-1-one, possesses two distinct substituents adjacent to the carbonyl—a 4-methoxyphenyl group and a 1-phenylpropyl group—making it an ideal candidate for asymmetric reduction to generate a single enantiomer of the corresponding alcohol.

This guide explores two distinct, yet complementary, catalytic systems to achieve this transformation with high fidelity.

-

Corey-Bakshi-Shibata (CBS) Reduction : A robust and highly predictable organocatalytic method that utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source.[4][5] It is renowned for its broad substrate scope and excellent stereocontrol, even with sterically demanding ketones.[4][6]

-

Biocatalytic Reduction : An environmentally benign approach that leverages the exquisite selectivity of enzymes, specifically ketoreductases (KREDs).[7] These enzymes operate in aqueous media under mild conditions and can offer exceptional enantioselectivity, making them a preferred choice in green chemistry initiatives.[8][9]

The selection between these methods often depends on factors such as scale, available equipment, cost, and downstream processing requirements. This document provides the necessary framework to implement and evaluate both.

Figure 2: Simplified workflow of the CBS reduction catalytic cycle.

Biocatalysis with Ketoreductases (KREDs)

Ketoreductases are NAD(P)H-dependent enzymes that catalyze the reduction of ketones with exceptional stereo- and regioselectivity. [7]The enzyme's power comes from its three-dimensional protein structure, which creates a precisely shaped active site.

The key principles are:

-

Substrate Binding : The ketone enters the enzyme's active site and is held in a specific orientation by a network of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Cofactor-Mediated Reduction : A reduced nicotinamide cofactor, typically NADPH, binds nearby. The enzyme facilitates the transfer of a hydride ion from the NADPH cofactor to one specific face of the ketone's carbonyl group.

-

Cofactor Regeneration : For the reaction to be catalytic in enzyme, the oxidized cofactor (NADP+) must be continuously regenerated back to its reduced state (NADPH). This is commonly achieved using a secondary "sacrificial" substrate and a corresponding dehydrogenase, such as glucose and glucose dehydrogenase (GDH). [10]4. Product Release : The newly formed chiral alcohol has a lower affinity for the active site and is released, allowing the enzyme to begin another cycle.

Detailed Experimental Protocols

Safety Note: The CBS reduction involves borane-THF complex, which is a flammable reagent that reacts with water. All manipulations should be performed by trained personnel in a fume hood under an inert atmosphere (Nitrogen or Argon).

Protocol 1: (S)-Alcohol via CBS Reduction

This protocol targets the synthesis of (S)-1-(4-Methoxyphenyl)-2-phenylbutan-1-ol using the (R)-CBS catalyst. Using the (S)-catalyst will produce the (R)-alcohol.

Materials and Reagents:

-

1-(4-Methoxyphenyl)-2-phenylbutan-1-one (Substrate)

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Round-bottom flasks, magnetic stirrer, syringes, needles, septa

-

Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Reaction Setup : To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (2.54 g, 10.0 mmol).

-

Solvent Addition : Add 30 mL of anhydrous THF via syringe and cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Catalyst Addition : Slowly add (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 equiv) dropwise via syringe. Stir the mixture for 10 minutes.

-

Reductant Addition : Add the borane-THF solution (12.0 mL, 12.0 mmol, 1.2 equiv) dropwise over 30 minutes using a syringe pump to maintain the internal temperature below -15 °C.

-

Reaction Monitoring : Stir the reaction at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 1-2 hours).

-

Quenching : Carefully quench the reaction by the slow, dropwise addition of 10 mL of Methanol at -20 °C. Allow the mixture to warm to room temperature.

-

Workup :

-

Add 20 mL of 1 M HCl and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure chiral alcohol.

Protocol 2: (S)-Alcohol via KRED Biocatalysis

This protocol utilizes a ketoreductase that follows Prelog's rule to produce the (S)-alcohol. A wide range of KREDs are commercially available, and screening may be required to find an optimal enzyme for this specific substrate. [11] Materials and Reagents:

-

1-(4-Methoxyphenyl)-2-phenylbutan-1-one (Substrate)

-

Ketoreductase (KRED)

-

NADP⁺ (cofactor)

-

D-Glucose

-

Glucose Dehydrogenase (GDH)

-

Potassium Phosphate Buffer (100 mM, pH 7.0)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Incubator shaker, pH meter, centrifuge

Procedure:

-

Buffer Preparation : Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

-

Reaction Mixture : In a 250 mL Erlenmeyer flask, combine:

-

100 mL of the phosphate buffer.

-

D-Glucose (1.8 g, 10.0 mmol, for cofactor regeneration).

-

NADP⁺ (15 mg).

-

Glucose Dehydrogenase (GDH, ~500 units).

-

Ketoreductase (KRED, ~10 mg, or as recommended by supplier).

-

-

Substrate Addition : Dissolve the ketone substrate (254 mg, 1.0 mmol) in a minimal amount of DMSO (e.g., 1-2 mL) and add it to the reaction mixture.

-

Incubation : Place the flask in an incubator shaker set to 30 °C and 200 rpm.

-

Reaction Monitoring : Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by HPLC (typically 12-24 hours).

-

Workup :

-

Once the reaction is complete, transfer the mixture to centrifuge tubes.

-

Add an equal volume of ethyl acetate and vortex thoroughly.

-

Centrifuge to separate the layers and break any emulsion.

-

Carefully collect the upper organic layer. Repeat the extraction twice more.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification : The crude product can be purified by flash column chromatography if necessary.

Figure 3: Experimental workflow for the KRED-catalyzed reduction.

Analysis of Enantiomeric Excess (ee)

Determining the enantiomeric excess of the product is crucial for evaluating the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method. [12] Protocol: Chiral HPLC Analysis

-

System : HPLC with a UV detector.

-

Chiral Stationary Phase (CSP) : A polysaccharide-based column is a common starting point (e.g., Chiralcel® OD-H or Chiralpak® AD-H). [12][13]* Mobile Phase : A mixture of n-Hexane and 2-Propanol (Isopropanol) is typical for normal-phase separations. A common starting ratio is 95:5 (Hexane:IPA). [12]* Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Sample Preparation : Dissolve a small amount of the purified alcohol in the mobile phase (~1 mg/mL) and filter through a 0.45 µm syringe filter.

-

Analysis : Inject the sample. The two enantiomers should elute as separate peaks. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) using the formula:

-

ee (%) = |(A1 - A2) / (A1 + A2)| * 100

-

Representative Results & Discussion

The following table summarizes expected outcomes from the two protocols, illustrating the trade-offs between the methods.

| Parameter | Protocol 1: CBS Reduction | Protocol 2: KRED Biocatalysis |

| Target Enantiomer | (S)-alcohol (with (R)-CBS) | (S)-alcohol (with Prelog KRED) |

| Yield (Isolated) | >90% | 75-95% |

| Enantiomeric Excess (ee) | >98% | >99% |

| Reaction Temperature | -20 °C | 30 °C |

| Reaction Time | 1-2 hours | 12-24 hours |

| Solvent | Anhydrous THF | Aqueous Buffer |

| Key Advantage | Fast, highly predictable, broad scope | Green, mild conditions, exceptional ee |

| Key Consideration | Requires inert atmosphere, cryogenic temps | Enzyme screening may be needed, lower substrate loading |

Discussion of Causality:

The high enantioselectivity of the CBS reduction is directly attributable to the rigid, well-defined transition state enforced by the catalyst-borane-ketone complex. [14][15]The cryogenic temperature is necessary to minimize the non-catalyzed background reduction by free borane, which would lead to a racemic product and lower the overall ee. [16] The exceptional enantioselectivity of the KRED-catalyzed reaction stems from the precise fit of the substrate within the enzyme's chiral active site, which allows the NADPH cofactor to deliver the hydride to only one face of the carbonyl. [17][18]The reaction is typically slower and may be limited by substrate concentration to avoid enzyme inhibition or substrate insolubility in the aqueous medium. However, its operation at ambient temperature and pressure in water makes it a highly attractive and sustainable method. [7]

Conclusion

Both the Corey-Bakshi-Shibata reduction and biocatalytic reduction with ketoreductases are powerful and reliable methods for the enantioselective synthesis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-ol. The CBS protocol offers a rapid and predictable route suitable for a wide range of substrates but requires specialized equipment for handling air-sensitive reagents and low temperatures. The KRED approach provides an exceptionally selective and environmentally friendly alternative, aligning with the principles of green chemistry. The choice of method will be guided by the specific project goals, available resources, and desired scale of operation. The protocols and data presented herein serve as a robust starting point for any researcher or professional engaged in the synthesis of this or structurally similar chiral alcohols.

References

-

Wikipedia. Enantioselective reduction of ketones. [Online] Available at: [Link]

-

Contente, M. L., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

-

SciSpace. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. [Online] Available at: [Link]

-

Kaul, P., et al. (2006). Enantioselective Reduction of Acetophenone and Its Derivatives With a New Yeast Isolate Candida Tropicalis PBR-2 MTCC 5158. Biotechnology Journal. [Online] Available at: [Link]

-

RSC Publishing. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. [Online] Available at: [Link]

-

RSC Publishing. Computational elucidation of the catalytic mechanism for ketone reduction by an oxazaborolidine–borane adduct. Journal of the Chemical Society, Chemical Communications. [Online] Available at: [Link]

-

RSC Publishing. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. [Online] Available at: [Link]

-

Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology and Applied Biochemistry. [Online] Available at: [Link]

-

SynArchive. Noyori Asymmetric Hydrogenation. [Online] Available at: [Link]

-

Wikipedia. Corey–Itsuno reduction. [Online] Available at: [Link]

-

Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Online] Available at: [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Online] Available at: [Link]

-

Abbelar, S. R., et al. (2004). Highly enantioselective ruthenium-catalyzed reduction of ketones employing readily available Peptide ligands. Chemistry. [Online] Available at: [Link]

-

ResearchGate. (2016). Enantioselective reduction of acetophenone derivatives 1a -1o by Lactobacillus paracasei BD101. [Online] Available at: [Link]

-

ResearchGate. Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Online] Available at: [Link]

-

Zanotti-Gerosa, A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review. [Online] Available at: [Link]

-

Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Online] Available at: [Link]

-

ResearchGate. The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. [Online] Available at: [Link]

-

Thomson, C. G., et al. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development. [Online] Available at: [Link]

-

RSC Publishing. (2021). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

-

Frontiers. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [Online] Available at: [Link]

-

YouTube. (2022). Noyori Hydrogenation. [Online] Available at: [Link]

-

RSC Publishing. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Online] Available at: [Link]

-

Moore, J. C., et al. (2007). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research. [Online] Available at: [Link]

-

Kim, J., et al. (2006). A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB− NO2: A Chiral Lewis Acid. Organic Process Research & Development. [Online] Available at: [Link]

-

Myers, A. G. Research Group, Harvard University. The Noyori Asymmetric Hydrogenation Reaction. [Online] Available at: [Link]

-

YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Online] Available at: [Link]

-

ACG Publications. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. [Online] Available at: [Link]

-

RSC Publishing. (2014). A convenient enantioselective CBS-reduction of arylketones in flow-microreactor systems. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology. [Online] Available at: [Link]

-

Pharmaceutical Technology. (2026). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Online] Available at: [Link]

-

Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. [Online] Available at: [Link]

-

ResearchGate. Chiral HPLC analysis. [Online] Available at: [Link]

-

YMC. (2019). Efficient method development for chiral separation by using CHIRAL ART columns. [Online] Available at: [Link]

-

LCGC. (2026). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. [Online] Available at: [Link]

-

University of Liverpool. Enantioselective Reduction of Ketones. [Online] Available at: [Link]

-

Organic Reactions. Enantioselective Reduction of Ketones. [Online] Available at: [Link]

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. alfachemic.com [alfachemic.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ymc.co.jp [ymc.co.jp]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Ticket ID: #RXN-OPT-4160 Subject: Optimization of Synthesis & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely synthesizing 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (CAS: 4160-51-4) as a scaffold for Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen.

Our technical data suggests two primary synthetic routes. While Friedel-Crafts acylation is common, we recommend

Module 1: The Preferred Route ( -Alkylation)

Core Reaction: Alkylation of 1-(4-methoxyphenyl)-2-phenylethanone (Deoxyanisoin) with Ethyl Iodide.

Workflow Visualization

Figure 1: Mechanistic pathway for the

Optimized Protocol

| Parameter | Standard Condition | Optimized Condition | Why? (The Science) |

| Solvent | THF | DMF or DMSO | Polar aprotic solvents solvate the cation ( |

| Base | NaH (60%) | NaH (dry) or KOtBu | |

| Temperature | Lower temperatures favor C-alkylation (soft nucleophile) over O-alkylation (hard nucleophile) and prevent dialkylation. | ||

| Stoichiometry | 1:1:1 | 1.0 : 1.05 : 1.1 | Slight excess of Base and Electrophile ensures conversion without promoting double alkylation. |

Module 2: Troubleshooting & FAQs

Issue 1: "I am seeing a byproduct with M+28 mass (Dialkylation)."

Diagnosis: You have "over-cooked" the reaction. The product (mono-alkylated ketone) is still acidic and can be deprotonated by excess base, reacting with remaining ethyl iodide. Corrective Action:

-

Starve the Reaction: Add the base to the ketone first, ensure full deprotonation (wait until gas evolution stops), and then add Ethyl Iodide slowly.

-

Reverse Addition: Do NOT add the ketone to a mixture of Base + EtI.

-

Quench Early: Stop the reaction at 95% conversion rather than chasing 100%. The remaining 5% starting material is easier to separate than the dialkylated impurity.

Issue 2: "My yield is low, and I see significant O-alkylation (Enol Ether)."

Diagnosis: Hard/Soft Acid-Base (HSAB) mismatch. The oxygen of the enolate is a "hard" nucleophile, and the carbon is "soft." Corrective Action:

-

Change the Leaving Group: Switch from Ethyl Bromide to Ethyl Iodide . Iodide is a softer leaving group, favoring reaction at the softer Carbon center [2].

-

Solvent Switch: If using DMF, switch to THF . DMF is excellent for rate but can sometimes promote O-alkylation by stripping the cation too effectively. THF allows tight ion pairing, shielding the Oxygen.

Issue 3: "The reaction is stuck at 60% conversion."

Diagnosis: Enolate equilibration or moisture contamination. Corrective Action:

-

Check Reagents: NaH degrades over time. Titrate your base or use a fresh bottle.

-

Add Phase Transfer Catalyst (PTC): If you cannot use anhydrous conditions, switch to:

-

System: Toluene / 50% NaOH (aq).

-

Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%).

-

Note: This method is robust and scalable but requires vigorous stirring.

-

Module 3: Alternative Route (Friedel-Crafts)

Core Reaction: Acylation of Anisole with 2-Phenylbutyryl Chloride.

If you lack facilities for handling NaH/DMSO, use this route. However, be warned of regioisomer contamination (ortho- substitution).

Troubleshooting Logic Tree

Figure 2: Decision matrix for correcting Friedel-Crafts acylation errors.

Critical Protocol Note:

When generating 2-phenylbutyryl chloride from the acid, use Thionyl Chloride (

Module 4: Purification & Characterization

Standard Workup:

-

Quench with saturated

. -

Extract with EtOAc (x3).

-

Wash with Brine -> Dry over

.

Purification Strategy:

-

Crystallization: The product is a solid. Recrystallize from Hexane/Ethanol (9:1) . This is superior to chromatography for removing the dialkylated impurity [3].

-

Chromatography: If oil, use Silica Gel.

-

Mobile Phase: Hexane:EtOAc (95:5).

-

Rf Values: Dialkylated (0.7) > Product (0.5) > Starting Material (0.3).

-

References

-

Effect of Solvent on Enolate Alkylation

- Zook, H. D., & Gumby, W. L. (1960). The Chemistry of Enolates. II. Solvents. Journal of the American Chemical Society.

-

Hard and Soft Acids and Bases (HSAB)

-

Purification of Deoxybenzoin Derivatives

- BenchChem Technical Repository. Synthesis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one.

Disclaimer: These protocols are for research use only. Always consult your institution's EHS guidelines before handling Sodium Hydride or Alkyl Halides.

Sources

Technical Support Center: Enantioselective Synthesis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

[1]

Ticket ID: PTC-SYN-4MEO-DEOXY Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division[1]

Executive Summary

You are likely accessing this guide because you are attempting the enantioselective

This molecule is a critical scaffold in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and typically requires high optical purity (>90% ee). The industry-standard protocol utilizes Asymmetric Phase-Transfer Catalysis (PTC) .[1] While operationally simple, this biphasic system is sensitive to interfacial dynamics, catalyst degradation, and product racemization.

This guide addresses the three most common failure modes: Sub-optimal Enantioselectivity , Stalled Conversion , and Post-Reaction Racemization .

Module 1: Reaction Setup & Catalyst Architecture

Core Protocol: Asymmetric PTC Alkylation

-

Electrophile: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)[1]

-

Catalyst:

-spiro chiral ammonium salts (Maruoka type) or Cinchona alkaloid-derived quaternary salts ( -

Base: 50% Aqueous KOH or CsOH.

-

Solvent: Toluene or Toluene/CHCl

mixtures.[1]

The Mechanism (Visualization)

Understanding the interfacial mechanism is crucial for troubleshooting. The reaction does not occur in the bulk aqueous phase but at the interface and within the organic layer via ion-pairing.

Figure 1: The interfacial mechanism of Phase Transfer Catalysis. The chiral ammonium cation (Q+) extracts the enolate into the organic phase, shielding one face during alkylation.

Module 2: Troubleshooting "Runtime" Errors

Issue 1: Low Enantiomeric Excess (ee < 80%)

Diagnosis: The reaction is proceeding, but the chiral pocket is not effectively shielding the enolate.

| Potential Cause | Technical Explanation | Corrective Action |

| Temperature too high | High T increases the rate of the background (racemic) reaction and loosens the tight ion pair.[1] | Cool to -20°C or -40°C. Selectivity in PTC is enthalpy-driven; lower T favors the ordered transition state.[1] |

| Wrong Solvent Polarity | Highly polar solvents (DMF, DMSO) dissociate the Q | Switch to Toluene or Toluene/CHCl |

| Catalyst Structure | Cinchona alkaloids (1st Gen) may lack sufficient steric bulk for this specific substrate.[1] | Upgrade to Maruoka Catalysts ( |

| Base Concentration | If base is too dilute, the reaction is slow; if too strong, it may cause background alkylation if mixing is poor. | Ensure 50% w/w KOH is used. Solid KOH is less effective due to surface area limitations.[1] |

Issue 2: Stalled Conversion or Low Yield

Diagnosis: The reaction stops before completion or is incredibly slow.[1]

Q: I added more catalyst, but the reaction didn't restart. Why?

A: Catalyst poisoning or "Hofmann Elimination."[1][3] Quaternary ammonium salts are susceptible to degradation by strong bases (OH

-

Fix: Add the base slowly or in portions. Ensure the electrophile (Ethyl Iodide) is present in excess (1.2–1.5 equiv) before the base contacts the catalyst.

-

Fix: Switch from Ethyl Bromide to Ethyl Iodide . Iodide is a better leaving group and I

can act as a co-catalyst in the organic phase.[1]

Q: My stirring is set to 300 RPM. Is that enough? A: No. PTC is mass-transfer limited.[1] The interfacial area determines the rate of deprotonation.

-